3-(2-Pyridinylmethyl)uridine
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Overview
Description
3-(2-Pyridinylmethyl)uridine is a uridine analogue, which means it is structurally similar to uridine, a nucleoside that plays a crucial role in various biological processes. This compound has shown potential in scientific research due to its unique properties and potential therapeutic applications .
Preparation Methods
The synthesis of 3-(2-Pyridinylmethyl)uridine involves the modification of uridine with a pyridinylmethyl group. The synthetic route typically includes the following steps:
Starting Material: Uridine is used as the starting material.
Reaction with Pyridinylmethyl Halide: Uridine is reacted with a pyridinylmethyl halide under basic conditions to introduce the pyridinylmethyl group.
Purification: The product is purified using chromatographic techniques to obtain this compound with high purity
Chemical Reactions Analysis
3-(2-Pyridinylmethyl)uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridinylmethyl group can undergo substitution reactions with nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Pyridinylmethyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleoside analogues.
Biology: The compound is used to study the biological effects of uridine analogues, including their potential antiepileptic and anxiolytic activities
Medicine: Research has shown that uridine analogues, including this compound, have potential therapeutic applications in treating epilepsy, anxiety, and hypertension
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
The mechanism of action of 3-(2-Pyridinylmethyl)uridine involves its interaction with various molecular targets and pathways. As a uridine analogue, it can be incorporated into RNA and DNA, affecting nucleic acid synthesis and function. This incorporation can lead to the modulation of gene expression and protein synthesis, which in turn affects cellular processes .
Comparison with Similar Compounds
3-(2-Pyridinylmethyl)uridine is unique compared to other uridine analogues due to its specific structural modification. Similar compounds include:
5-Fluorouridine: Used as an anticancer agent.
2’-Deoxyuridine: Used in antiviral research.
Pseudouridine: Known for its role in RNA stability and function
These compounds share structural similarities with this compound but differ in their specific applications and biological effects.
Properties
Molecular Formula |
C15H17N3O6 |
---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12?,13+,14-/m1/s1 |
InChI Key |
WDBKALQHEAWYSN-KVYFJXEBSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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